![molecular formula C24H18N2O B14347804 N,N-Di[1,1'-biphenyl]-2-ylnitrous amide CAS No. 91923-33-0](/img/structure/B14347804.png)
N,N-Di[1,1'-biphenyl]-2-ylnitrous amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Di[1,1’-biphenyl]-2-ylnitrous amide: is a complex organic compound characterized by the presence of an amide functional group attached to a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Di[1,1’-biphenyl]-2-ylnitrous amide typically involves the reaction of biphenyl derivatives with nitrous acid under controlled conditions. One common method is the nucleophilic acyl substitution of acyl halides or anhydrides with amines . Another approach involves the partial hydrolysis of nitriles . The reaction conditions often require the use of dehydrating agents such as DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of N,N-Di[1,1’-biphenyl]-2-ylnitrous amide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Electrosynthesis has emerged as a greener and more sustainable method for the preparation of amides, including N,N-Di[1,1’-biphenyl]-2-ylnitrous amide .
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Di[1,1’-biphenyl]-2-ylnitrous amide can undergo various chemical reactions, including:
Hydrolysis: The amide group can be hydrolyzed to form carboxylic acids and amines under acidic or basic conditions.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the aromatic rings.
Common Reagents and Conditions:
Hydrolysis: Aqueous acid or alkali, reflux conditions.
Reduction: Lithium aluminium hydride (LiAlH4), anhydrous conditions.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents under appropriate conditions.
Major Products Formed:
Hydrolysis: Carboxylic acids and amines.
Reduction: Primary or secondary amines and water.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
N,N-Di[1,1’-biphenyl]-2-ylnitrous amide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N,N-Di[1,1’-biphenyl]-2-ylnitrous amide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The amide group can participate in hydrogen bonding with biological molecules, while the biphenyl structure provides a hydrophobic surface for interactions with other hydrophobic regions . These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.
Comparaison Avec Des Composés Similaires
- N,N-Di[1,1’-biphenyl]-2-ylacetamide
- N,N-Di[1,1’-biphenyl]-2-ylformamide
- N,N-Di[1,1’-biphenyl]-2-ylbenzamide
Comparison: N,N-Di[1,1’-biphenyl]-2-ylnitrous amide is unique due to the presence of the nitrous group, which can impart different reactivity and properties compared to other similar amides. For example, the nitrous group can influence the compound’s electronic properties and its ability to participate in specific chemical reactions .
Propriétés
Numéro CAS |
91923-33-0 |
|---|---|
Formule moléculaire |
C24H18N2O |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
N,N-bis(2-phenylphenyl)nitrous amide |
InChI |
InChI=1S/C24H18N2O/c27-25-26(23-17-9-7-15-21(23)19-11-3-1-4-12-19)24-18-10-8-16-22(24)20-13-5-2-6-14-20/h1-18H |
Clé InChI |
OWADUAAPHBXDOB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2N(C3=CC=CC=C3C4=CC=CC=C4)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B14347731.png)
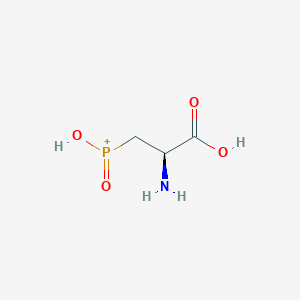



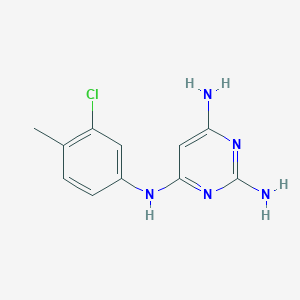
![2-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14347746.png)
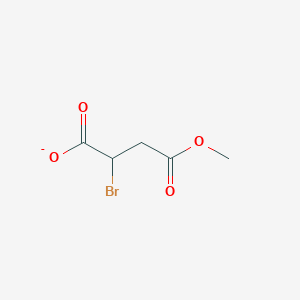
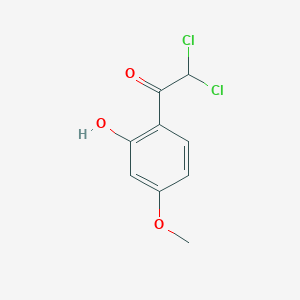
![4-[(Benzyloxy)carbonyl]-3-carboxyphenolate](/img/structure/B14347755.png)
![N-[2-(Naphthalen-2-yl)propan-2-yl]-2-phenylacetamide](/img/structure/B14347759.png)
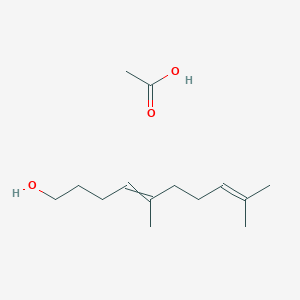
phosphanium perchlorate](/img/structure/B14347772.png)
